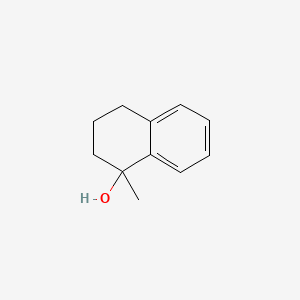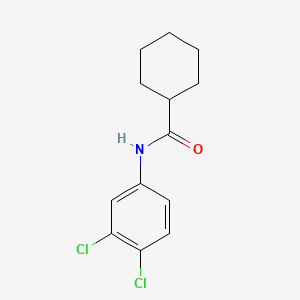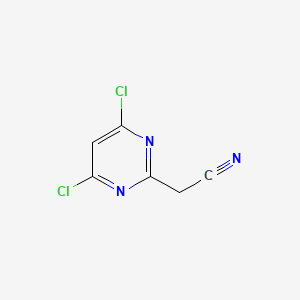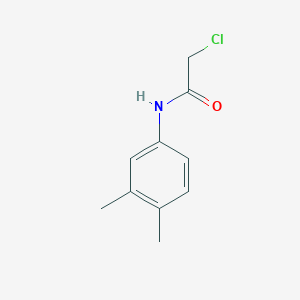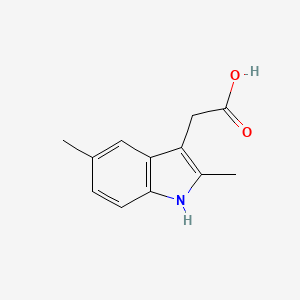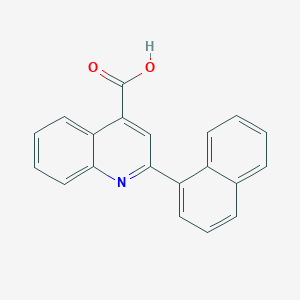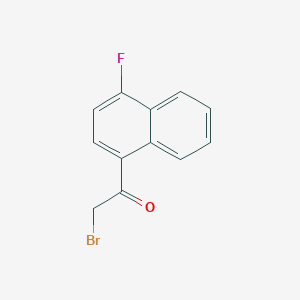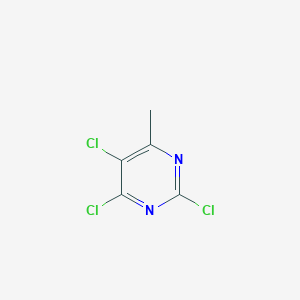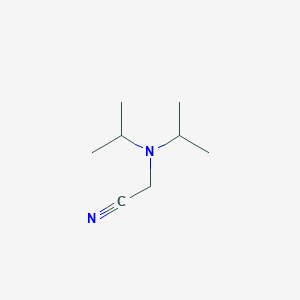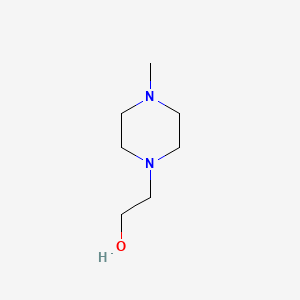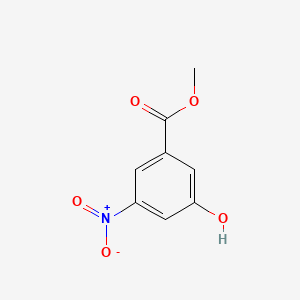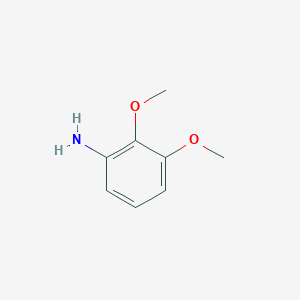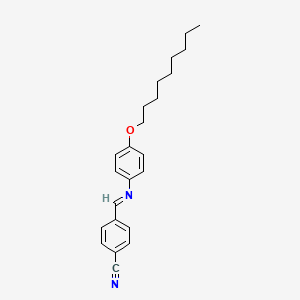
p-Cyanobenzylidene p-nonyloxyaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to p-Cyanobenzylidene p-nonyloxyaniline involves the reaction of aromatic aldehydes with cyclohexanone derivatives to produce various arylidene compounds. For instance, the synthesis of N-substituted arylidene derivatives, including thioxopyrimidine and thiazolopyrimidine, starts from 2-methyl-cyclohexanone reacting with aromatic aldehydes to yield 2,6-dibenzylidene-3-methylcyclohexanone . Similarly, the synthesis of β-p-substituted benzyl-L-aspartates, which are structurally related to the cyanobenzylidene group, involves the preparation of homopolymers and copolymers with β-benzyl-L-aspartate .
Molecular Structure Analysis
The molecular structure of compounds containing the cyanobenzylidene moiety has been studied using various spectroscopic methods and theoretical calculations. For example, the structure of N-(4-cyanobenzylidene)-aniline and its isotopomers was investigated through vibrational spectra and ab initio calculations, providing insights into the electronic density distribution and structural changes upon conversion to monomeric dianions . The crystal structures of p-halo-N-(p-cyanobenzylidene)aniline and p-cyano-N-(p-halobenzylidene)aniline have been determined, revealing interactions that form two-dimensional sheets and the influence of substituents on molecular packing .
Chemical Reactions Analysis
The reactivity of cyanobenzylidene compounds has been explored in various chemical reactions. For instance, the N-o-nitrobenzylidene derivatives of anilines have been cyclized with potassium cyanide in methanol to yield cinnoline oxides, with the reaction pathway involving the formation of indazole oxides as intermediates . The presence of electron-withdrawing groups such as the cyano group can significantly affect the reactivity and outcome of these cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanobenzylidene derivatives are influenced by their molecular structure and substituents. The mesomorphic properties of Schiff base esters containing the cyanobenzylidene group have been studied, revealing that these compounds exhibit thermotropic liquid crystalline behavior, with the presence of smectic and nematic phases depending on the substituents . The study of dibenzylidene derivatives of cyclohexanone, which are structurally related to cyanobenzylidene compounds, has shown that the electrochemical properties, such as oxidation and reduction potentials, are dependent on the substituents in the benzene rings .
Applications De Recherche Scientifique
Liquid Crystalline Properties
p-Cyanobenzylidene p-nonyloxyaniline (pCBpNOA) has been extensively studied for its properties in liquid crystalline states. Research has explored its translational order parameter in different phases, particularly focusing on smectic phases. This compound, along with others like p-decyloxybenzylidene p-butylaniline, has been analyzed using X-ray intensity data to understand its structural properties in various temperature conditions (Vinutha et al., 2015).
Surface Tension Characteristics
The surface tension of pCBpNOA, specifically its variant p-cyanobenzylidene p'-n-octyloxyaniline (CBOOA), has been studied across its smectic A, nematic, and isotropic phases. Significant changes in surface tension-temperature characteristics have been observed at different phase transitions, providing insights into the molecular interactions at various states (Krishnaswamy & Shashidhar, 1977).
Phase Transition Analysis
Fourier transform infrared spectrometry has been used to study the phase transitions of pCBpNOA. This research focuses on the behavior of the CN stretching band and how its frequency, intensity, and shape change with temperature, correlating these changes with different mesogenic states (Zhang & Gilpin, 1993).
Crystal Structure Examination
The crystal structure of pCBpNOA and related compounds has been analyzed to understand the molecular interactions and structural arrangements. This study provides detailed insights into the spatial arrangement of molecules and intermolecular interactions in different crystalline states (Ojala et al., 2001).
Propriétés
IUPAC Name |
4-[(4-nonoxyphenyl)iminomethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-2-3-4-5-6-7-8-17-26-23-15-13-22(14-16-23)25-19-21-11-9-20(18-24)10-12-21/h9-16,19H,2-8,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMSIRWJOWLGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233769 | |
| Record name | 4-[[[4-(Nonyloxy)phenyl]imino]methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Cyanobenzylidene p-nonyloxyaniline | |
CAS RN |
67363-89-7 | |
| Record name | 4-[[[4-(Nonyloxy)phenyl]imino]methyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67363-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cyanobenzylidene p-nonyloxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067363897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[[[4-(Nonyloxy)phenyl]imino]methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



